Octadecyltrimethylammonium bromide

Description

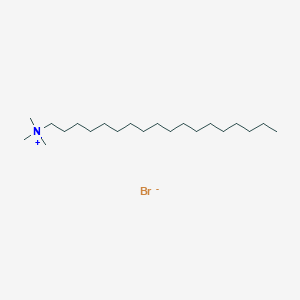

structure in first source

Propriétés

IUPAC Name |

trimethyl(octadecyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H46N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;/h5-21H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEMGTQCPRNXEG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H46BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15461-40-2 (Parent) | |

| Record name | Steartrimonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40883652 | |

| Record name | Octadecyltrimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Octadecyltrimethylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1120-02-1 | |

| Record name | Octadecyltrimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Steartrimonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octadecanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecyltrimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyloctadecylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARTRIMONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPW1DD4IZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Octadecyltrimethylammonium Bromide (OTAB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecyltrimethylammonium bromide (OTAB), also known as stearyltrimethylammonium (B1193908) bromide (STAB), is a cationic surfactant belonging to the quaternary ammonium (B1175870) compound family.[1] Its amphiphilic nature, characterized by a long hydrophobic octadecyl (C18) alkyl chain and a hydrophilic trimethylammonium headgroup, imparts potent surface-active properties.[1] This structure allows OTAB to effectively reduce surface tension and facilitate the formation of micelles and emulsions, making it a valuable component in a diverse range of applications.

In the fields of research and drug development, OTAB is utilized as an emulsifier, a stabilizer for nanoparticles, an antimicrobial agent, and a phase transfer catalyst.[1][2] Notably, it has been identified as a small molecule inhibitor of the GTPase enzyme dynamin, which plays a crucial role in endocytosis.[3][4] This inhibitory action presents significant opportunities for its use as a tool in cell biology research and as a potential component in drug delivery systems that aim to modulate cellular uptake pathways.

This technical guide provides a comprehensive overview of the core chemical and physical properties of OTAB, detailed experimental protocols for its characterization, and a summary of its biological activities, with a focus on its interaction with dynamin.

Core Chemical and Physical Properties

OTAB is typically supplied as a white to off-white crystalline solid or powder.[1] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, and is incompatible with strong oxidizing agents.

Table 1: General Chemical and Physical Properties of OTAB

| Property | Value | References |

| CAS Number | 1120-02-1 | [1] |

| Molecular Formula | C₂₁H₄₆BrN | [1] |

| Molecular Weight | 392.50 g/mol | |

| Appearance | White to off-white crystalline powder/solid | [1] |

| Melting Point | ~250 °C (with decomposition) | |

| Solubility | Soluble in water | |

| Stability | Stable under normal conditions; Hygroscopic | |

| LogP | 3.958 | |

| HLB Value | 15.8 |

Surfactant and Micellar Properties

As a cationic surfactant, OTAB's behavior in solution is dominated by its ability to self-assemble into micelles above a certain concentration known as the Critical Micelle Concentration (CMC). This process is fundamental to its function as a solubilizing and emulsifying agent.

Micelle Formation

In aqueous solutions, surfactant molecules like OTAB exist as individual monomers at low concentrations. As the concentration increases, these monomers adsorb at the air-water interface, leading to a reduction in surface tension. Once the interface is saturated, further increases in concentration force the monomers to self-assemble into spherical structures called micelles, with their hydrophobic tails forming the core and hydrophilic heads facing the aqueous environment. The concentration at which this occurs is the CMC.[5]

Quantitative Surfactant Data

The CMC is a critical parameter for any application involving surfactants. It is influenced by factors such as temperature, pressure, and the presence of electrolytes.[6]

Table 2: Surfactant Properties of OTAB

| Property | Condition | Value | Method | References |

| Critical Micelle Concentration (CMC) | 308 K (35°C) | 0.28 mM | Tensiometry | [7] |

| Critical Micelle Concentration (CMC) | 308 K (35°C) | 0.30 mM | Conductometry | [7] |

| Surface Tension at CMC (γ_cmc) | 313.15 K (40°C) | 40.1 mN/m | Tensiometry | [7] |

Biological Activity: Dynamin Inhibition

OTAB has been identified as a surface-active small molecule inhibitor of dynamin, a large GTPase essential for membrane fission in endocytosis.[3] The mechanism involves OTAB targeting the dynamin-phospholipid interaction, which is crucial for stimulating dynamin's GTPase activity.[3] By interfering with this interaction, OTAB prevents the recruitment and proper function of dynamin at the necks of budding vesicles, thereby blocking endocytic processes.[4][8]

Table 3: Bioactivity of OTAB and Related Compounds

| Compound | Target | Activity | Value | Assay | References |

| OTAB Analog (MiTMAB) | Dynamin I | IC₅₀ | 3.1 ± 0.2 µM | GTPase Activity | [4] |

| OTAB Analog (MiTMAB) | Dynamin I | Kᵢ | 940 ± 25 nM | GTPase Activity | [3] |

Note: MiTMAB (Myristyl trimethyl ammonium bromide, C14 chain) is a shorter-chain analog of OTAB (C18 chain) often used in these studies.

Experimental Protocols

Accurate characterization of OTAB's properties is essential for its effective application. The following sections provide detailed methodologies for key experiments.

Workflow for CMC Determination

The determination of the Critical Micelle Concentration (CMC) is a fundamental experiment for any surfactant. It can be accomplished through various techniques that measure a physical property of the solution that changes abruptly at the CMC. Common methods include tensiometry and conductometry.[5]

Protocol 1: CMC Determination by Tensiometry (Wilhelmy Plate Method)

This method measures the surface tension of OTAB solutions at various concentrations. Surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[6][9]

Materials:

-

Precision Tensiometer (e.g., KRÜSS K12)[10]

-

Wilhelmy Plate (platinum or chromatography paper for cationic surfactants)[9][10]

-

High-purity water (e.g., Milli-Q)

-

Glassware (beakers, volumetric flasks)

-

This compound (OTAB)

-

Automated dosing unit (optional, for titrations)[10]

Procedure:

-

Preparation:

-

Prepare a concentrated stock solution of OTAB in high-purity water, ensuring the concentration is well above the expected CMC.

-

Prepare a series of dilutions from the stock solution. It is recommended to use a logarithmic dilution series to ensure adequate data points around the CMC.

-

-

Instrument Calibration:

-

Thoroughly clean the Wilhelmy plate with a suitable solvent (e.g., ethanol) and then flame-dry if it is platinum.

-

Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water of a known surface tension at the experimental temperature.

-

-

Measurement:

-

Place the lowest concentration sample solution into the sample vessel and allow it to reach thermal equilibrium (e.g., 25°C).

-

Immerse the Wilhelmy plate into the solution and then withdraw it to the point of contact with the surface to ensure complete wetting.[11]

-

Measure the force exerted on the plate, from which the instrument calculates the surface tension.

-

Repeat the measurement for each solution, moving from the lowest to the highest concentration. Ensure the plate and vessel are thoroughly cleaned between samples.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the OTAB concentration (log C).[5]

-

The plot will typically show two linear regions. The first region shows a steep decline in surface tension, while the second, post-CMC region, is a plateau with a much shallower slope.[6]

-

Perform linear regression on the data points in both regions. The concentration at the intersection of these two lines is the CMC.[9]

-

Protocol 2: CMC Determination by Conductometry

This method is suitable for ionic surfactants like OTAB. The specific conductivity of the solution increases linearly with concentration below the CMC. Above the CMC, micelles form, which are less mobile than individual ions and bind counter-ions, causing the slope of the conductivity versus concentration plot to decrease.[12]

Materials:

-

Conductivity meter and probe[13]

-

Thermostated water bath[13]

-

High-purity, low-conductivity water

-

Glassware (beakers, volumetric flasks)

-

This compound (OTAB)

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation:

-

Prepare an initial concentrated solution of OTAB in a volumetric flask using high-purity water.

-

-

Instrument Setup:

-

Calibrate the conductivity meter using standard KCl solutions.

-

Place a known volume of high-purity water in a thermostated measurement vessel. Immerse the conductivity probe, ensuring it does not touch the sides or the stir bar.[12]

-

-

Measurement (Titration Method):

-

Begin stirring gently to ensure homogeneity without creating foam.

-

Allow the system to equilibrate at the desired temperature (e.g., 25°C) and record the initial conductivity of the water.

-

Add small, precise aliquots of the concentrated OTAB stock solution to the water in the vessel.

-

After each addition, allow the reading to stabilize and then record the conductivity and the total concentration of OTAB.

-

Continue this process until the concentration is well above the expected CMC.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the OTAB concentration.

-

The plot will exhibit two distinct linear portions with different slopes.

-

Fit straight lines to the data points before and after the transition region.

-

The concentration at the intersection of these two lines corresponds to the CMC.

-

Protocol 3: Micelle Characterization by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to determine the size distribution of particles in a suspension, such as OTAB micelles. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[3][14]

Materials:

-

DLS Instrument (e.g., Zetasizer)

-

High-purity water or buffer

-

Syringe filters (e.g., 0.22 µm)[3]

-

Clean, dust-free cuvettes[3]

-

This compound (OTAB)

Procedure:

-

Sample Preparation:

-

Prepare an OTAB solution at a concentration significantly above its CMC to ensure the presence of micelles.

-

Filter the solution directly into a clean cuvette using a 0.22 µm syringe filter to remove dust and large aggregates, which can interfere with the measurement.[3]

-

-

Instrument Setup:

-

Measurement:

-

Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature.

-

Set the measurement parameters, such as the number and duration of runs (e.g., 3-5 runs of 60 seconds each).[3]

-

Initiate the measurement. The instrument's correlator will analyze the fluctuations in scattered light intensity.

-

-

Data Analysis:

-

The software calculates the translational diffusion coefficient and uses the Stokes-Einstein equation to determine the hydrodynamic diameter of the micelles.[3]

-

The primary results include the Z-average diameter (intensity-weighted mean size) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. A low PDI value (<0.2) suggests a monodisperse sample of uniformly sized micelles.[3]

-

Protocol 4: In Vitro Dynamin GTPase Activity Assay

This colorimetric assay measures the rate of GTP hydrolysis by dynamin by quantifying the amount of inorganic phosphate (B84403) (Pi) released. It can be used to determine the IC₅₀ value of inhibitors like OTAB.[15]

Materials:

-

Purified dynamin I protein[15]

-

GTP solution

-

Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4)

-

Phosphatidylserine (PS) liposomes (as a stimulator, if required)

-

OTAB stock solution (in an appropriate solvent, e.g., DMSO)

-

Malachite green reagent for phosphate detection[15]

-

EDTA solution (to stop the reaction)[15]

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup:

-

In a 96-well plate, add the assay buffer.

-

Add various concentrations of the inhibitor (OTAB) to the wells. Include a no-inhibitor control and a no-enzyme control.

-

Add a constant, predetermined amount of dynamin I protein to each well (except the no-enzyme control).

-

If studying stimulated activity, add PS liposomes.

-

Pre-incubate the plate for a short period (e.g., 10 minutes) at the desired temperature (e.g., 37°C).

-

-

Initiation and Termination:

-

Initiate the reaction by adding a saturating concentration of GTP to all wells.

-

Allow the reaction to proceed for a fixed time (e.g., 20 minutes), ensuring the reaction is in the linear range of phosphate production.

-

Stop the reaction by adding EDTA solution.[15]

-

-

Phosphate Detection:

-

Add the malachite green reagent to each well. This reagent forms a colored complex with the inorganic phosphate released during GTP hydrolysis.

-

Allow time for color development according to the reagent's protocol.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., ~620 nm) using a microplate reader.

-

Subtract the background absorbance (from the no-enzyme control) from all readings.

-

Calculate the percentage of inhibition for each OTAB concentration relative to the no-inhibitor control.

-

Plot the percent inhibition versus the logarithm of the OTAB concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion

This compound is a cationic surfactant with well-defined chemical properties that make it a versatile tool for researchers. Its ability to form micelles, reduce surface tension, and interact with biological systems like the endocytic machinery provides a broad spectrum of applications. Understanding its core properties, such as the CMC, and the experimental methods used for its characterization is crucial for its effective use in drug development, cell biology, and materials science. The detailed protocols provided in this guide serve as a practical resource for scientists aiming to harness the unique characteristics of OTAB in their research endeavors.

References

- 1. Reaching a consensus on the mechanism of dynamin? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. justagriculture.in [justagriculture.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kruss-scientific.com [kruss-scientific.com]

- 11. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]

- 12. youtube.com [youtube.com]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. Rapid purification of native dynamin I and colorimetric GTPase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

octadecyltrimethylammonium bromide physical properties

An In-depth Technical Guide to the Physical Properties of Octadecyltrimethylammonium Bromide (OTAB)

Introduction

This compound (OTAB), also known as stearyltrimethylammonium (B1193908) bromide (STAB), is a cationic surfactant belonging to the quaternary ammonium (B1175870) salt family.[1][2] Its chemical formula is C21H46BrN.[1][2] This amphiphilic molecule consists of a long hydrophobic octadecyl (C18) tail and a hydrophilic trimethylammonium head group. This structure allows OTAB to adsorb at interfaces and self-assemble in solution, making it a versatile compound with applications in various fields, including as a surfactant, emulsifier, stabilizer, and in the synthesis of nanoparticles.[3][4] It also exhibits biological activity, acting as an inhibitor of the GTPase enzyme dynamin and showing antibacterial properties against Staphylococcus aureus.[5][6]

General Physical Properties

This compound typically presents as a white to off-white or yellowish crystalline solid or powder at room temperature.[1][2][3] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C21H46BrN | [1][2][5] |

| Molar Mass | 392.5 g/mol | [1][5] |

| Appearance | White to off-white or yellowish crystalline solid/powder | [1][2][3] |

| Melting Point | ~250 °C (decomposes) | [1][5] |

| Freezing Point | 32 °C | [1] |

| Water Solubility | Soluble | [1][2][5] |

| Stability | Stable, but hygroscopic. Incompatible with strong oxidizing agents. | [1][5] |

Physicochemical Properties in Aqueous Solution

The behavior of OTAB in aqueous solutions is central to its applications. Key parameters include its ability to lower surface tension and to form micelles above a certain concentration.

| Property | Value | Conditions | Source(s) |

| Critical Micelle Concentration (CMC) | 0.33 mM | In water | [5] |

| Varies with temperature and presence of co-solvents | 313.15 K, with/without short-chain alcohols | [7] | |

| Surface Tension (0.1% solution) | 34 x 10⁻³ N/m | 20 °C | [8] |

| HLB (Hydrophile-Lipophile Balance) Value | 15.7 - 15.8 | [1][8] | |

| Krafft Point | Temperature-dependent, influenced by counterions | Aqueous solution | [9][10][11] |

Micellization and Interfacial Adsorption

As a surfactant, OTAB molecules initially adsorb at the air-water interface when dissolved in water. As the concentration increases, the interface becomes saturated, and the surfactant molecules begin to self-assemble in the bulk solution to form spherical aggregates known as micelles. This process, known as micellization, occurs above a specific concentration called the Critical Micelle Concentration (CMC).[12]

Caption: Surfactant monomers self-assemble into micelles above the CMC.

The formation of micelles leads to a distinct change in the physicochemical properties of the solution, such as surface tension and conductivity, which remain relatively constant above the CMC.[12][13]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant and can be determined by monitoring a physical property of the surfactant solution as a function of its concentration.[13] The concentration at which an abrupt change in the property is observed corresponds to the CMC.

a) Surface Tensiometry Method

This is one of the most common methods for CMC determination.[13][14]

-

Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Beyond the CMC, the surface tension remains relatively constant because additional surfactant molecules form micelles in the bulk solution rather than accumulating at the interface.[12][13]

-

Apparatus: A tensiometer (using methods like the du Noüy ring, Wilhelmy plate, or pendant drop) is required.[15][16]

-

Procedure:

-

Prepare a series of aqueous solutions of OTAB with varying concentrations.

-

Measure the surface tension of each solution using the tensiometer at a constant temperature.[15]

-

Plot the surface tension as a function of the logarithm of the OTAB concentration.

-

The point of inflection or the intersection of the two linear portions of the plot indicates the CMC.[13]

-

b) Conductometry Method

This method is suitable for ionic surfactants like OTAB.

-

Principle: The conductivity of an ionic surfactant solution increases with concentration. Below the CMC, both the surfactant monomers and their counter-ions contribute to the conductivity. Above the CMC, newly added surfactant molecules form micelles, which are larger and less mobile charge carriers. This results in a change in the slope of the conductivity versus concentration plot.[17][18]

-

Apparatus: A conductometer.

-

Procedure:

-

Prepare a stock solution of OTAB in deionized water.

-

Measure the conductivity of a known volume of deionized water.

-

Make successive additions of the OTAB stock solution to the water, measuring the conductivity after each addition.[17]

-

Plot the specific conductivity against the surfactant concentration.

-

The CMC is determined from the point of intersection of the two straight lines corresponding to the regions below and above the CMC.

-

Caption: Experimental workflow for determining the CMC using tensiometry.

Determination of Solubility

The solubility of a surfactant is a crucial parameter for its application.

-

Principle: The solubility can be determined by preparing saturated solutions and quantifying the concentration of the dissolved surfactant. For surfactants, solubility can be complex and is often characterized by the Krafft point, the temperature at which the solubility of the surfactant equals its CMC.[10][11] Below the Krafft point, the solubility is limited.[9]

-

Procedure (General Method):

-

Add an excess amount of OTAB to a known volume of deionized water in a container.

-

Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of OTAB in the supernatant using an appropriate analytical technique, such as titration or spectroscopy. This concentration represents the solubility at that temperature.

-

Repeat at different temperatures to determine the Krafft point.

-

Conclusion

This compound is a cationic surfactant with well-defined physical and chemical properties that underpin its wide range of applications. Its behavior in aqueous solution, particularly its critical micelle concentration and ability to reduce surface tension, are key performance indicators. The experimental protocols outlined provide standardized methods for characterizing these essential properties, which is crucial for researchers and professionals in drug development and material science who utilize this versatile compound.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Octadecy trimethyl ammonium bromide | 1120-02-1 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | CAS#:1120-02-1 | Chemsrc [chemsrc.com]

- 6. Myristyl trimethyl ammonium bromide and octadecyl trimethyl ammonium bromide are surface-active small molecule dynamin inhibitors that block endocytosis mediated by dynamin I or dynamin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Octadecyltrimethylammonium chloride (bromide)-Shandong Zhuocheng Chemical Co., Ltd. [en.sdzhuocheng.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Counterion Effect on Krafft Temperature and Related Properties of this compound | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 13. journals.stmjournals.com [journals.stmjournals.com]

- 14. Characterization of surfactants | KRÜSS Scientific [kruss-scientific.com]

- 15. commons.erau.edu [commons.erau.edu]

- 16. tegewa.de [tegewa.de]

- 17. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 18. justagriculture.in [justagriculture.in]

In-Depth Technical Guide to the Synthesis of Octadecyltrimethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of octadecyltrimethylammonium bromide (OTAB), a cationic surfactant with significant applications in research and pharmaceutical sciences. This document details the core synthetic methodology, experimental protocols, and relevant physicochemical data to support its laboratory-scale preparation and use.

Introduction

This compound (OTAB), also known as trimethyloctadecylammonium bromide, is a quaternary ammonium (B1175870) salt consisting of a long hydrophobic octadecyl (C18) alkyl chain and a hydrophilic trimethylammonium headgroup. This amphipathic structure imparts excellent surfactant properties, making it valuable in various applications, including as a phase transfer catalyst, a component in the synthesis of nanoparticles, and as a stabilizer in emulsions and dispersions.[1] In the pharmaceutical field, long-chain quaternary ammonium compounds are investigated for their antimicrobial properties and their potential role in drug delivery systems.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Menschutkin reaction . This nucleophilic substitution reaction involves the alkylation of a tertiary amine, in this case, trimethylamine (B31210), with an alkyl halide, 1-bromooctadecane (B154017) (octadecyl bromide).[2]

The reaction proceeds via an SN2 mechanism, where the nitrogen atom of trimethylamine acts as a nucleophile, attacking the carbon atom bonded to the bromine in 1-bromooctadecane. The bromide ion is subsequently displaced, resulting in the formation of the quaternary ammonium salt.[2]

Reaction Scheme:

CH₃(CH₂)₁₇Br + N(CH₃)₃ → [CH₃(CH₂)₁₇N(CH₃)₃]⁺Br⁻ (1-Bromooctadecane + Trimethylamine → this compound)

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of long-chain alkyltrimethylammonium bromides.[2]

Materials:

-

1-Bromooctadecane (Octadecyl bromide)

-

Trimethylamine (solution in a suitable solvent like ethanol (B145695) or isopropanol, e.g., 25-33 wt%)

-

Anhydrous Ethanol or Isopropanol

-

Anhydrous Diethyl Ether or Acetone (B3395972) (for washing)

-

Recrystallization solvent (e.g., acetone, ethyl acetate/ethanol mixture)[2]

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with a heating mantle

-

Büchner funnel and filtration flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromooctadecane (1.0 equivalent) in a minimal amount of anhydrous ethanol or isopropanol.

-

Addition of Trimethylamine: To the stirred solution, add a solution of trimethylamine (1.2-1.5 equivalents) dropwise at room temperature.[2]

-

Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

-

Isolation of Crude Product: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs: Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether or acetone to remove unreacted starting materials.[2]

-

If no precipitation occurs: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid.

-

-

Purification by Recrystallization:

-

Dissolve the crude this compound in a minimal amount of a suitable hot recrystallization solvent (e.g., boiling acetone or an ethyl acetate/ethanol mixture).[2]

-

Once fully dissolved, allow the solution to cool slowly to room temperature to induce crystallization.

-

To maximize the yield, the flask can be placed in an ice bath for several hours.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under a vacuum.

-

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₄₆BrN | [3] |

| Molecular Weight | 392.50 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | ~250 °C (decomposes) | [3] |

| Purity | ≥ 98% (typical) | [3] |

Table 2: Characterization Data of this compound

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): ~3.52-3.57 (t, 2H, -CH₂-N⁺), ~3.45 (br, s, 9H, -N⁺(CH₃)₃), ~1.35 (br, m, 32H, -(CH₂)₁₆-), ~0.88 (t, 3H, -CH₃) | [5] |

| ¹³C NMR | A spectrum is available for reference. | [6] |

| FTIR | Characteristic peaks for C-H stretching of the alkyl chain are expected around 2918 and 2847 cm⁻¹. | [7][8] |

Note: A specific, published reaction yield for the synthesis of this compound could not be definitively located in the surveyed literature. However, yields for analogous Menschutkin reactions for long-chain quaternary ammonium salts are typically high, often exceeding 80-90% after purification.[9][10]

Visualization of Workflow and Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis and purification process, as well as the chemical reaction pathway.

Caption: Experimental workflow for the synthesis and purification of OTAB.

Caption: Menschutkin reaction for the synthesis of OTAB.

Signaling Pathways and Biological Activity

A specific signaling pathway directly modulated by this compound is not extensively documented in the literature. However, the biological activity of long-chain quaternary ammonium compounds (QACs) is generally attributed to their interaction with and disruption of cell membranes.[1][11]

The cationic headgroup of OTAB electrostatically interacts with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids. The long hydrophobic tail then penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[1] This membranolytic activity is the basis for the broad-spectrum antimicrobial properties of many QACs.[11] While not a classical signaling pathway involving specific receptor-ligand interactions, this disruption of the cell membrane can trigger downstream cellular stress responses.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound for research and development purposes. The Menschutkin reaction offers a straightforward and efficient route to this valuable long-chain quaternary ammonium salt. Adherence to the outlined experimental protocol, particularly the purification steps, is crucial for obtaining a high-purity product suitable for a range of scientific applications. The provided physicochemical and characterization data serve as a benchmark for product verification. Further research into the specific biological interactions of OTAB may elucidate more defined roles in cellular processes beyond general membrane disruption.

References

- 1. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07975B [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Trimethyloctadecylammonium bromide 98 1120-02-1 [sigmaaldrich.com]

- 4. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Octadecy trimethyl ammonium bromide(1120-02-1) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. EP0781765A1 - Process for producing trimethylsulfoxonium bromide - Google Patents [patents.google.com]

- 10. Benzyltrimethylammonium bromide synthesis - chemicalbook [chemicalbook.com]

- 11. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of Octadecyltrimethylammonium Bromide (OTAB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadecyltrimethylammonium bromide (OTAB), a quaternary ammonium (B1175870) compound, is a versatile molecule with a range of biological activities. This technical guide provides a comprehensive overview of its core mechanisms of action, focusing on its roles as a dynamin inhibitor, an antimicrobial agent, and a cytotoxic compound that induces apoptosis. This document synthesizes quantitative data, details experimental methodologies, and provides visual representations of key pathways and workflows to support further research and development efforts.

Core Mechanism of Action: Dynamin Inhibition

OTAB functions as a surface-active, small-molecule inhibitor of dynamin, a GTPase enzyme crucial for membrane fission events in endocytosis.[1][2][3] The primary mechanism of inhibition involves the disruption of the interaction between dynamin and phospholipids (B1166683).[1][2]

Mechanism of Dynamin Inhibition by OTAB:

The pleckstrin homology (PH) domain of dynamin is responsible for its binding to phospholipids, a step that is essential for the stimulation of its GTPase activity. OTAB, being a lipid-like molecule, is thought to compete with phospholipids for binding to the PH domain of dynamin.[4] This competitive inhibition prevents the proper recruitment and assembly of dynamin at the necks of budding vesicles, thereby inhibiting membrane constriction and fission.[1][2]

Antimicrobial Properties

OTAB exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5] Its amphipathic nature, with a positively charged head group and a long hydrophobic tail, is central to its antimicrobial action.

Mechanism of Antimicrobial Action:

The primary mode of antimicrobial action is the disruption of the cell membrane's integrity. The positively charged head of OTAB interacts with the negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids. This electrostatic interaction facilitates the insertion of the hydrophobic octadecyl tail into the lipid bilayer. This insertion disrupts the membrane's structure and function, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[6][7][8]

Quantitative Antimicrobial Data

| Microorganism | Assay Type | Concentration | Reference |

| Staphylococcus aureus | CKD assay | 59.5 nM | [3] |

| Staphylococcus aureus | CMC assay | 0.33 mM | [3] |

Note: More extensive Minimum Inhibitory Concentration (MIC) data for OTAB against a wider range of specific pathogens is an area for further investigation.

Cytotoxic Effects and Apoptosis Induction

In addition to its antimicrobial properties, OTAB exhibits cytotoxic effects against various mammalian cell lines. The primary mechanism of this cytotoxicity is the induction of apoptosis, or programmed cell death.

Apoptotic Signaling Pathway

OTAB-induced apoptosis is a multi-step process involving the disruption of mitochondrial function and the activation of a caspase cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. Long chain amines and long chain ammonium salts as novel inhibitors of dynamin GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:1120-02-1 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structural inhibition of dynamin-mediated membrane fission by endophilin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dynamin: possible mechanism of "Pinchase" action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Repurposing Etalocib suppresses multidrug-resistant Staphylococcus aureus by disrupting the bacterial membrane - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Critical Micelle Concentration of Octadecyltrimethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of octadecyltrimethylammonium bromide (OTAB), a cationic surfactant of significant interest in various scientific and industrial applications, including drug delivery systems. This document outlines the fundamental principles of micellization, details experimental methodologies for CMC determination, presents quantitative data on the CMC of OTAB under various conditions, and explores the factors influencing its self-assembly into micelles.

Introduction to this compound and its Critical Micelle Concentration

This compound (OTAB), also known as stearyltrimethylammonium (B1193908) bromide, is a quaternary ammonium (B1175870) salt that functions as a cationic surfactant.[1] Its amphiphilic nature, characterized by a long hydrophobic octadecyl (C18) tail and a hydrophilic trimethylammonium head group, drives its self-assembly in solution.[2]

The critical micelle concentration (CMC) is a fundamental property of any surfactant. It represents the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form organized, thermodynamically stable structures called micelles.[3][4] Below the CMC, OTAB exists predominantly as monomers. As the concentration increases to and surpasses the CMC, any additional surfactant molecules will preferentially form micelles.[5] This transition is marked by abrupt changes in various physicochemical properties of the solution, such as surface tension, conductivity, and the ability to solubilize hydrophobic substances.[4][6]

Notably, studies have indicated that OTAB can exhibit two distinct critical micelle concentrations (CMC1 and CMC2), suggesting a two-step self-aggregation process where smaller, initial aggregates form first, followed by the formation of larger, more conventional micelles at a higher concentration.[7][8]

Quantitative Data: Critical Micelle Concentration of OTAB

The CMC of OTAB is not a fixed value but is influenced by environmental factors such as temperature, the nature of the solvent, and the presence of additives. The following table summarizes reported CMC values for OTAB under different conditions.

| Temperature (°C) | Method | CMC 1 (mM) | CMC 2 (mM) | Reference |

| 25 | Conductometry, Tensiometry, Fluorimetry, Microcalorimetry | Present | ~0.3 | [7][8] |

| 30 | Conductometry, Tensiometry, Fluorimetry, Microcalorimetry | Present | ~0.3 | [7][8] |

| 35 | Conductometry, Tensiometry, Fluorimetry, Microcalorimetry | Present | ~0.3 | [7][8] |

| 40 | Conductometry, Tensiometry, Fluorimetry, Microcalorimetry | Present | ~0.3 | [7][8] |

| 45 | Conductometry, Tensiometry, Fluorimetry, Microcalorimetry | Present | ~0.3 | [7][8] |

| 50 | Conductometry, Tensiometry, Fluorimetry, Microcalorimetry | Present | ~0.3 | [7][8] |

Note: The referenced studies by Mitra et al. (2008) consistently report the presence of a second CMC for OTAB. The exact values for CMC1 are not explicitly tabulated in the abstract but its existence is clearly stated. The CMC of ionic surfactants typically shows a U-shaped dependence on temperature, with a minimum at a certain temperature.[9][10]

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of surfactants. The choice of method depends on the specific properties of the surfactant and the required precision.[6][11] Below are detailed protocols for three commonly used methods for determining the CMC of OTAB.

Conductometry

This method is particularly suitable for ionic surfactants like OTAB.[11] It relies on the change in the electrical conductivity of the surfactant solution with concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity slows down because the micelles have a lower mobility than the individual ions and they bind some of the counterions.[3][12] The CMC is identified as the point of intersection of the two linear portions of the conductivity versus concentration plot.[11]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of OTAB in deionized, high-purity water.

-

Instrumentation: Use a calibrated conductivity meter with a thermostated conductivity cell to maintain a constant temperature.

-

Measurement:

-

Place a known volume of deionized water into the thermostated measurement vessel.

-

Measure the initial conductivity of the water.

-

Make successive, small-volume additions of the concentrated OTAB stock solution into the water.

-

Stir the solution gently after each addition to ensure homogeneity and allow the reading to stabilize before recording the conductivity.

-

Continue the additions well beyond the expected CMC.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the OTAB concentration.

-

The plot will show two linear regions with different slopes.

-

Determine the intersection of the two lines by linear regression analysis. The concentration at the intersection point is the CMC.[4]

-

Tensiometry (Surface Tension Measurement)

The surface tension of a surfactant solution decreases as the concentration of the surfactant increases because the surfactant monomers adsorb at the air-water interface.[13] Once the surface is saturated with monomers and micelles begin to form in the bulk solution, the surface tension remains relatively constant with further increases in surfactant concentration.[5] The CMC is determined from the break point in the plot of surface tension versus the logarithm of the surfactant concentration.[11]

Experimental Protocol:

-

Preparation of Solutions: Prepare a series of OTAB solutions with varying concentrations in deionized water.

-

Instrumentation: Use a tensiometer (e.g., using the du Nouy ring or Wilhelmy plate method) to measure the surface tension. Ensure the instrument is properly calibrated and the measurement probe is clean.

-

Measurement:

-

Measure the surface tension of each prepared OTAB solution, starting from the most dilute.

-

Ensure temperature control of the sample throughout the measurement.

-

Allow sufficient time for the surface tension to equilibrate before taking a reading.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the OTAB concentration (log C).

-

The plot will exhibit a region of decreasing surface tension followed by a plateau.

-

The CMC is the concentration at which the sharp change in slope occurs, which can be determined by the intersection of the two linear portions of the curve.[4]

-

Fluorescence Spectroscopy (Pyrene Probe Method)

This method utilizes a fluorescent probe, typically pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene partitions into the hydrophobic core of the micelles.[7] This change in the microenvironment leads to a change in the ratio of the intensities of certain vibronic bands in the pyrene emission spectrum (the I1/I3 ratio). A plot of the I1/I3 ratio versus surfactant concentration shows a sigmoidal decrease, and the CMC is determined from this plot.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

-

Prepare a series of OTAB solutions in deionized water.

-

Add a small aliquot of the pyrene stock solution to each OTAB solution to achieve a final pyrene concentration that is very low (micromolar range) to avoid pyrene excimer formation. The solvent from the pyrene stock should be evaporated before adding the aqueous surfactant solution.

-

-

Instrumentation: Use a spectrofluorometer to measure the fluorescence emission spectra.

-

Measurement:

-

Excite the pyrene in each sample at its excitation wavelength (typically around 335 nm).

-

Record the emission spectrum, paying attention to the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (I1/I3) for each OTAB concentration.

-

Plot the I1/I3 ratio as a function of the OTAB concentration.

-

The plot will show a sharp decrease in the ratio as micelles are formed. The CMC is often taken as the concentration at the midpoint of this transition.

-

Factors Influencing the CMC of OTAB

The self-assembly of OTAB into micelles is a dynamic process influenced by several factors:

-

Temperature: The effect of temperature on the CMC of ionic surfactants is often non-monotonic. Typically, the CMC decreases with increasing temperature to a minimum and then increases.[10][14] This U-shaped behavior is a result of two opposing effects: the decreased hydration of the hydrophilic headgroup which favors micellization, and the disruption of the structured water around the hydrophobic tail which disfavors micellization.[12][15]

-

Additives:

-

Electrolytes: The addition of an electrolyte, such as sodium bromide (NaBr), to a solution of an ionic surfactant like OTAB will decrease the CMC.[16][17] The added counterions (Br-) reduce the electrostatic repulsion between the charged head groups of the surfactant molecules, thus promoting micelle formation at a lower concentration.[18]

-

Organic Additives: The presence of organic molecules can either increase or decrease the CMC. Polar organic additives like short-chain alcohols can increase the CMC by improving the solvation of the surfactant monomers in the bulk solution.[19] Nonpolar or amphiphilic additives may be incorporated into the micelles, which can stabilize them and lower the CMC.[20][21]

-

-

Hydrophobic Chain Length: For a homologous series of surfactants, increasing the length of the hydrophobic alkyl chain leads to a decrease in the CMC.[9] This is because a longer hydrophobic chain results in a stronger hydrophobic effect, which is the primary driving force for micellization.

Visualizations

To further clarify the concepts and procedures discussed, the following diagrams have been generated.

Caption: Workflow for CMC determination using conductometry.

References

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. justagriculture.in [justagriculture.in]

- 4. researchgate.net [researchgate.net]

- 5. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. scialert.net [scialert.net]

- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. sjpas.com [sjpas.com]

- 19. mdpi.com [mdpi.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Tuning cationic micelle properties with antioxidant additive: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Octadecyltrimethylammonium Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of octadecyltrimethylammonium bromide (OTAB), a cationic surfactant with significant applications in research and pharmaceutical sciences. While specific quantitative solubility data in organic solvents is not extensively available in public literature, this document outlines the principles governing its solubility, summarizes available qualitative data, and provides a detailed experimental protocol for researchers to determine precise solubility values tailored to their specific needs.

Introduction to this compound (OTAB)

This compound (chemical formula: C₂₁H₄₆BrN) is a quaternary ammonium (B1175870) salt. Its structure consists of a long hydrophobic octadecyl (C18) alkyl chain and a hydrophilic trimethylammonium bromide head group. This amphiphilic nature is the primary determinant of its solubility behavior, dictating its interaction with various solvents. The principle of "like dissolves like" is central to understanding its solubility profile; the polar head group interacts favorably with polar solvents, while the nonpolar tail has an affinity for nonpolar environments.

Solubility of OTAB in Organic Solvents

The solubility of OTAB and similar long-chain quaternary ammonium surfactants is significantly influenced by the polarity of the organic solvent. Generally, OTAB exhibits higher solubility in polar organic solvents and limited solubility in non-polar organic solvents.

Data Presentation

Due to the limited availability of specific quantitative solubility data in publicly accessible literature, the following table summarizes the qualitative solubility of OTAB and its close analog, cetyltrimethylammonium bromide (CTAB), in various organic solvents. This table is intended to guide solvent selection and serves as a template for recording experimentally determined quantitative data.

| Solvent Class | Solvent | Qualitative Solubility of OTAB/CTAB | Rationale for Solubility |

| Alcohols | Methanol (B129727) | Soluble / Freely Soluble[1][2][3] | The hydroxyl group of alcohols can engage in strong dipole-dipole interactions and potential hydrogen bonding with the quaternary ammonium head group and the bromide counter-ion. |

| Ethanol (B145695) | Soluble / Freely Soluble[1][2][3][4] | Similar to methanol, the polarity of ethanol allows for favorable interactions with the hydrophilic portion of the surfactant. | |

| n-Butanol | Soluble | While less polar than methanol and ethanol, butanol can still effectively solvate the amphiphilic structure. | |

| Halogenated Solvents | Chloroform (B151607) | Soluble[4] | The polarity of chloroform is sufficient to interact with the ionic head group of the surfactant. |

| Dichloromethane (B109758) | Soluble | Similar to chloroform, dichloromethane is a polar solvent that can dissolve cationic surfactants. | |

| Ketones | Acetone (B3395972) | Soluble[1][2] | As a polar aprotic solvent, acetone can effectively solvate the charged head group of OTAB. |

| Aromatic Hydrocarbons | Benzene (B151609) | Insoluble[4] | The non-polar nature of benzene leads to unfavorable interactions with the ionic head group of the surfactant. |

| Toluene (B28343) | Limited Solubility | Similar to benzene, toluene is a non-polar solvent, resulting in poor solubility of ionic surfactants. | |

| Ethers | Diethyl Ether | Insoluble[4] | The low polarity of diethyl ether makes it a poor solvent for ionic compounds like OTAB. |

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid solute, such as OTAB, in a liquid solvent.[5] It involves creating a saturated solution, isolating a known volume of the supernatant, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus:

-

This compound (OTAB)

-

Selected organic solvents (e.g., ethanol, methanol, acetone)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic water bath or incubator

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Conical flasks with stoppers

-

Syringe filters (solvent-compatible)

-

Evaporating dish

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of OTAB to a conical flask containing a known volume of the selected organic solvent. An excess of solid should be visible to ensure saturation.[5]

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic water bath set to the desired experimental temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[5] The time to reach equilibrium may vary depending on the solvent and temperature.

-

-

Sample Collection:

-

Once equilibrium is achieved, cease stirring and allow the undissolved solid to settle.[5]

-

Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe filter compatible with the chosen solvent.[5]

-

Transfer the collected supernatant to a pre-weighed evaporating dish.

-

-

Solvent Evaporation and Solute Quantification:

-

Carefully evaporate the solvent from the evaporating dish. This can be done in a fume hood, on a hot plate at a low temperature, or using a rotary evaporator, depending on the solvent's boiling point and volatility.

-

Once the bulk of the solvent has evaporated, place the evaporating dish in a drying oven at a temperature sufficient to remove any residual solvent without decomposing the OTAB.

-

Periodically remove the dish from the oven, allow it to cool to room temperature in a desiccator, and weigh it on the analytical balance. Continue this process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved OTAB by subtracting the initial mass of the empty evaporating dish from the final constant mass of the dish containing the dried solute.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of dried OTAB (g) / Volume of supernatant collected (mL)) * 100

-

Visualizations

Diagram 1: Principle of OTAB Solubility

Caption: Molecular structure of OTAB and its interactions with polar and non-polar solvents.

Diagram 2: Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow of the gravimetric method for determining OTAB solubility.

References

An In-Depth Technical Guide to the Safety Data Sheet of Octadecyltrimethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data sheet (SDS) for Octadecyltrimethylammonium Bromide (OTAB). The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for its safe handling, storage, and use in a laboratory setting.

Chemical Identification and Physical Properties

This compound, a quaternary ammonium (B1175870) compound, is utilized in various research and industrial applications for its surfactant properties.[1] A clear understanding of its physical and chemical characteristics is fundamental to its safe handling.

| Property | Value | Reference |

| CAS Number | 1120-02-1 | [2][3] |

| Molecular Formula | C21H46BrN | [2][4] |

| Molecular Weight | 392.5 g/mol | [4] |

| Appearance | White to off-white crystalline solid or powder.[3][4][5] | |

| Melting Point | Approximately 250 °C (decomposes) | [4][5][6] |

| Solubility | Soluble in water.[3][4] | |

| Stability | Stable under recommended storage conditions. It is hygroscopic and should be protected from moisture.[4][5][6] | |

| Incompatibilities | Incompatible with strong oxidizing agents.[4][5][6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

The signal word associated with this chemical is "Warning".[2][6]

Toxicological Information

| Toxicity Data (for Cetyltrimethylammonium Bromide) | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | 410 mg/kg | Rat | [7][8] |

| Acute Dermal Toxicity (LD50) | 2,150 mg/kg | Rabbit | [9] |

Note: This data is for a related compound and should be used as an estimate of the potential toxicity of this compound.

Experimental Protocols for Toxicological Assessment

The toxicological data presented in safety data sheets are derived from standardized experimental protocols, often following guidelines set by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD Guideline 401 - largely replaced)

The traditional method for determining the median lethal dose (LD50) of a substance when administered orally.[6]

Methodology:

-

Test Animals: Typically, rats of a single sex are used.[6]

-

Dosage: At least 5 animals are used per dose level, with a stepwise progression of doses.[6]

-

Administration: The substance is administered orally in a single dose.

-

Observation: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[10] Observations include changes in skin, fur, eyes, and behavior, as well as tremors, convulsions, and coma.[6]

-

Data Analysis: The LD50 is calculated statistically as the dose expected to cause death in 50% of the test animals.[6]

It is important to note that OECD Guideline 401 has been largely replaced by alternative methods (OECD 420, 423, and 425) that use fewer animals and focus on evident toxicity rather than lethality as an endpoint.[11][12][13]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause local irritation or corrosion upon a single topical application.[2][10]

Methodology:

-

Test Animals: Albino rabbits are the preferred model.[1]

-

Application: A small amount of the test substance (0.5 mL for liquids or 500 mg for solids) is applied to a small patch of shaved skin (approximately 6 cm²).[4][14] The patch is then covered with a gauze dressing.[4]

-

Observation: The skin is evaluated for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[3] The severity of the reactions is scored.[4]

-

Classification: The substance is classified as an irritant if the skin reactions persist at the end of the observation period.[1]

Safe Handling and Emergency Procedures Workflow

The following diagrams illustrate the recommended workflows for the safe handling of this compound and the appropriate response in case of accidental exposure.

Figure 1: Safe Handling Workflow for this compound.

Figure 2: Emergency Response Workflow for Accidental Exposure.

Conclusion

This compound is a valuable chemical for various scientific endeavors but requires careful handling due to its potential hazards. Adherence to the safety guidelines outlined in the SDS, including the use of appropriate personal protective equipment, proper storage, and a clear understanding of emergency procedures, is paramount to ensure a safe laboratory environment. Researchers and professionals should always consult the most up-to-date safety data sheet provided by the manufacturer before working with this compound.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. oecd.org [oecd.org]

- 3. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. npic.orst.edu [npic.orst.edu]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. nucro-technics.com [nucro-technics.com]

- 11. scribd.com [scribd.com]

- 12. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bemsreports.org [bemsreports.org]

- 14. downloads.regulations.gov [downloads.regulations.gov]

Thermal Stability of Octadecyltrimethylammonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecyltrimethylammonium bromide (OTAB), a quaternary ammonium (B1175870) compound, is a cationic surfactant with a wide range of applications in research and industry, including as a stabilizer for nanoparticles, a component in drug delivery systems, and a phase transfer catalyst. For its effective and safe use, particularly in applications involving thermal processing or long-term storage at varying temperatures, a thorough understanding of its thermal stability is paramount. This technical guide provides an in-depth overview of the thermal properties of OTAB, including its decomposition profile and the methodologies used for its characterization. Due to the limited availability of specific thermal analysis data for pure OTAB in published literature, this guide also incorporates data from closely related long-chain quaternary ammonium salts, such as cetyltrimethylammonium bromide (CTAB) and dioctadecyldimethylammonium bromide (DODAB), to provide a comprehensive understanding of its expected thermal behavior.

Quantitative Thermal Analysis Data

The thermal behavior of this compound and its analogs is characterized by melting, decomposition, and, in some cases, transitions between different physical states (e.g., subgel, gel, and liquid crystalline). The following tables summarize the key quantitative data obtained from thermal analysis techniques.

Table 1: General Thermal Properties of this compound (OTAB)

| Property | Value | Source |

| Melting Point | ~250 °C (with decomposition) | [1][2] |

Table 2: Representative Thermal Decomposition Data from Thermogravimetric Analysis (TGA) of Analogous Quaternary Ammonium Surfactants

| Compound | Onset of Decomposition (°C) | Major Decomposition Range (°C) | Notes |

| Cetyltrimethylammonium Bromide (CTAB) | ~200-250 | 250 - 497 | Complete decomposition observed above 300 °C. |

| OTAB-modified Montmorillonite | 179 | 179 - 385 | Decomposition temperature is likely lowered due to the catalytic effect of the clay. |

Table 3: Representative Thermal Transition Data from Differential Scanning Calorimetry (DSC) of Dioctadecyldimethylammonium Bromide (DODAB) Dispersions

| Transition | Temperature (°C) | Enthalpy (ΔH) | Notes |

| Subgel to Gel (Ts) | ~36 | - | Observed in unilamellar vesicles. |

| Gel to Liquid Crystalline (Tm) | ~45 | - | Main transition temperature for unilamellar vesicles. |

| Subgel to Liquid Crystalline (Tp) | ~53 | - | Observed in multilamellar structures. |

Note: Specific enthalpy values for DODAB transitions are dependent on concentration and experimental conditions and are therefore not listed here.

Experimental Protocols

The characterization of the thermal stability of OTAB and related compounds relies on standard thermoanalytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset and extent of thermal decomposition.

Methodology:

-

Sample Preparation: A small amount of the OTAB sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible, commonly made of alumina (B75360) or platinum.

-

Instrument Setup:

-

The crucible is placed on a high-precision microbalance within the TGA furnace.

-

An inert purge gas, such as nitrogen or argon, is flowed through the furnace at a constant rate (e.g., 20-50 mL/min) to prevent oxidative degradation and to carry away decomposition products.

-

-

Thermal Program:

-

The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.

-

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (Tmax): The temperature at which the rate of mass loss is at its maximum, determined from the first derivative of the TGA curve (DTG curve).

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions. For a compound like OTAB, DSC can reveal transitions between different solid-state phases. The following protocol is based on the analysis of the closely related compound, dioctadecyldimethylammonium bromide (DODAB).[3]

Methodology:

-

Sample Preparation: A small amount of the OTAB sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup:

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

-

-

Thermal Program:

-

The sample is subjected to a controlled temperature program, which may include heating and cooling cycles to observe reversible and irreversible transitions. A typical program would involve heating from a sub-ambient temperature (e.g., 0 °C) to a temperature below the decomposition point (e.g., 200 °C) at a constant rate (e.g., 10 °C/min).

-

-

Data Analysis: The heat flow to the sample is recorded as a function of temperature. The resulting DSC thermogram is analyzed to identify:

-

Peak Temperature (Tpeak): The temperature at which a thermal event (e.g., melting) occurs, corresponding to the peak of an endothermic or exothermic event.

-

Enthalpy of Transition (ΔH): The amount of heat absorbed or released during a transition, calculated from the area under the peak.

-

Glass Transition Temperature (Tg): A step-like change in the baseline of the DSC curve, indicating a transition from a glassy to a rubbery state.

-

Mandatory Visualizations

Thermal Decomposition Pathway of this compound

The primary thermal degradation mechanism for long-chain quaternary ammonium salts is Hofmann elimination.[4] This reaction involves the abstraction of a proton from a beta-carbon by the bromide anion, leading to the formation of an alkene, a tertiary amine, and hydrogen bromide.

Caption: Hofmann elimination of OTAB upon heating.

Experimental Workflow for Thermal Stability Analysis

The assessment of the thermal stability of a compound like OTAB typically follows a logical workflow involving both TGA and DSC to obtain a comprehensive understanding of its behavior under thermal stress.

Caption: Workflow for thermal stability assessment.

References

octadecyltrimethylammonium bromide molecular structure

An In-depth Technical Guide to the Molecular Structure of Octadecyltrimethylammonium Bromide (OTAB)

Abstract

This compound (OTAB), also known as Stearyltrimethylammonium bromide (STAB), is a cationic surfactant belonging to the quaternary ammonium (B1175870) compound family.[1][2] Its amphiphilic nature, characterized by a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head group, dictates its wide-ranging applications in research and industry.[2][3] This document provides a comprehensive technical overview of the molecular structure of OTAB, detailing its physicochemical properties, the experimental protocols used for its characterization, and its role in various chemical and biological processes. The intended audience includes researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development.

Core Molecular Structure and Identifiers

This compound is an ionic compound consisting of a positively charged octadecyltrimethylammonium cation and a negatively charged bromide anion. The cation features a central nitrogen atom covalently bonded to three methyl groups and one long-chain octadecyl (stearyl) group. This arrangement results in a permanent positive charge on the nitrogen atom. The basic structure consists of an octadecyl group attached to a nitrogen atom, which is in turn attached to three methyl groups and a bromine atom.[4]

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| Synonyms | Stearyltrimethylammonium bromide, STAB, OTAB, Trimethyloctadecylammonium bromide[1][5][6] |

| CAS Number | 1120-02-1[1][5] |

| Molecular Formula | C₂₁H₄₆BrN[1][4][5] |